

safety and handling of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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Compound of Interest

Compound Name:	3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Cat. No.:	B566708

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An In-depth Technical Guide on the Safety and Handling of **3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. Users should always consult the specific SDS for the material they are using and adhere to all institutional and regulatory safety protocols. The safety information herein is aggregated from data on structurally similar compounds and may not precisely reflect the properties of **3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid**.

Introduction

3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery.^[1] Its rigid pyrazolo[1,5-a]pyrimidine core provides a robust framework for the development of small-molecule inhibitors, particularly targeting protein kinases.^[1] The structure is strategically designed for diversification; the bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at the 6-position allows for straightforward functionalization into amides or esters.^[1] This dual

functionality enables the efficient generation of compound libraries for structure-activity relationship (SAR) studies aimed at developing targeted therapeutics for diseases such as cancer.^[1] Derivatives have shown potential in inhibiting kinases like EGFR, B-Raf, MEK, and PI3K δ .^[1]

Hazard Identification and Safety Profile

While a specific Safety Data Sheet for **3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid** is not publicly available, data from its isomers and analogs provide a consistent hazard profile. The following classifications are based on GHS (Globally Harmonized System) standards for closely related compounds.

GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed ^[2] ^{[3][4]}
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation ^[2] ^{[3][4][5][6]}
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation ^{[2][3][4][5][6]}
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation ^{[2][3][4][5][6]}

Signal Word: Warning^{[3][5]}

Potential Health Effects:

- Inhalation: May cause irritation to the respiratory system.^{[5][6]}
- Skin Contact: Causes skin irritation, which may include redness, itching, and pain.^{[5][6]}
- Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, or severe damage.^{[5][6]}

- Ingestion: Harmful if swallowed.[4]

Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound or its close analogs.[5][6]

Safe Handling and Storage

Adherence to proper laboratory technique is critical when handling this compound.

3.1 Personal Protective Equipment (PPE)

- Hand Protection: Wear impervious gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.[7]
- Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities or when splashing is possible.[7]
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[5]
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid to avoid dust formation.[2][5][8]

3.2 Handling Procedures

- Avoid contact with skin, eyes, and clothing.[5]
- Avoid breathing dust.[7] Do not generate dusts.
- Wash hands thoroughly after handling.[2][5]
- Do not eat, drink, or smoke in the laboratory.[2]
- Use anti-static and spark-proof equipment where applicable.[2]

3.3 Storage Conditions

- Store in a tightly closed container.[5][8]
- Keep in a cool, dry, and well-ventilated place.[5][8]

- Store locked up.[5]
- Keep away from incompatible substances and sources of ignition.[5]

Emergency and First Aid Procedures

First Aid Measures Summary

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][8]
Skin Contact	Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][8]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
Ingestion	Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[2][8]

Note: Always show the Safety Data Sheet to the attending physician.[7]

Experimental Protocols and Applications

The primary utility of **3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid** is as an intermediate in organic synthesis. The bromine and carboxylic acid moieties are orthogonal handles for diversification.

5.1 Representative Protocol: Palladium-Catalyzed Suzuki Coupling

The bromine at the 3-position is amenable to Suzuki coupling to introduce aryl or heteroaryl groups. The following is a generalized protocol based on procedures for related scaffolds.[9]

Objective: To couple an arylboronic acid to the 3-position of the pyrazolopyrimidine core.

Materials:

- **3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid** (or its ester derivative)
- Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., 2M aqueous Na_2CO_3 , Cs_2CO_3 , K_2CO_3 , 2-3 equivalents)
- Solvent (e.g., DME, Toluene, Dioxane)

Procedure:

- To a reaction vessel, add the pyrazolopyrimidine starting material, the arylboronic acid, and the base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent, followed by the palladium catalyst.
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS. Reactions can take from a few hours to overnight.[9]
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer over Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization.

Visualized Workflows and Pathways

6.1 General Laboratory Handling Workflow

The following diagram outlines a standard workflow for safely handling **3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid** in a research setting.

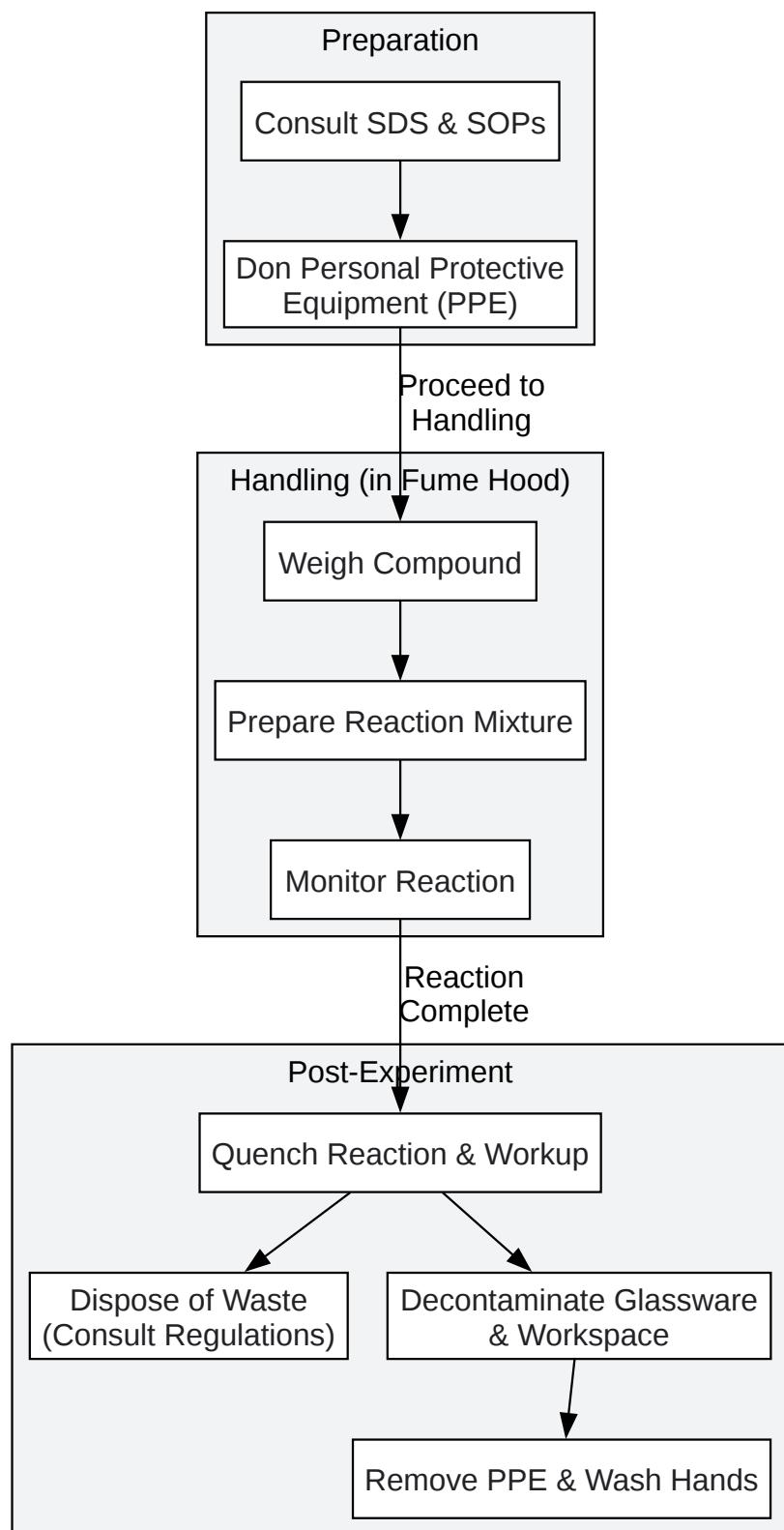
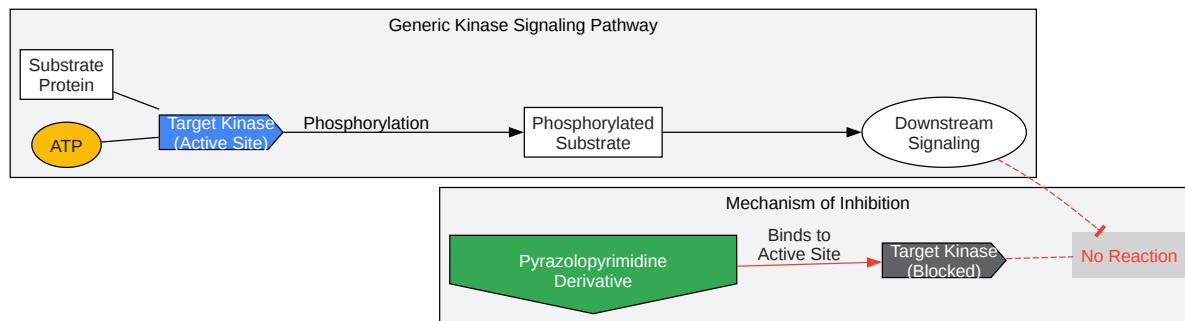
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Figure 1. Standard laboratory workflow for handling chemical reagents.

6.2 Role in Kinase Inhibitor Synthesis

This compound is a building block for ATP-competitive kinase inhibitors.^[1] These inhibitors function by blocking the ATP binding site of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting a signaling cascade. The diagram below illustrates this general mechanism.



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Figure 2. Inhibition of a kinase by a competitive inhibitor.

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